Journal Name:Frontiers in Materials
Journal ISSN:2296-8016
IF:3.2
Journal Website:https://www.frontiersin.org/journals/materials
Year of Origin:0
Publisher:Frontiers Media S.A.
Number of Articles Per Year:76
Publishing Cycle:
OA or Not:Not
Morphological Changes of Polymer-Grafted Nanocellulose during a Drying Process
Frontiers in Materials ( IF 3.2 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.biomac.3c00530
Nanocellulose is emerging as a sustainable building block in materials science. Surface modification via polymer grafting has proven to be effective in tuning diverse material properties of nanocellulose, including wettability of films and the reinforcement effect in polymer matrices. Despite its widespread use in various environments, the structure of a single polymer-grafted nanocellulose remains poorly understood. Here, we investigate the morphologies of polymer-grafted CNFs at water–mica and air–mica interfaces by using all-atom molecular dynamics simulation and atomic force microscopy. We show that the morphologies of the polymer-grafted CNFs undergo a marked change in response to the surrounding environment due to variations in the conformation of the surface polymer chains. Our results provide novel insights into the molecular structure of polymer-grafted CNFs and can facilitate the design and development of innovative biomass-based nanomaterials.
Detail
Plant Mitochondrial-Targeted Gene Delivery by Peptide/DNA Micelles Quantitatively Surface-Modified with Mitochondrial Targeting and Membrane-Penetrating Peptides
Frontiers in Materials ( IF 3.2 ) Pub Date: 2023-06-29 , DOI: 10.1021/acs.biomac.3c00391
Plant mitochondria play essential roles in metabolism and respiration. Recently, there has been growing interest in mitochondrial transformation for developing crops with commercially valuable traits, such as resistance to environmental stress and shorter fallow periods. Mitochondrial targeting and cell membrane penetration functions are crucial for improving the gene delivery efficiency of mitochondrial transformation. Here, we developed a peptide-based carrier, referred to as Cytcox/KAibA-Mic, that contains multifunctional peptides for efficient transfection into plant mitochondria. We quantified the mitochondrial targeting and cell membrane-penetrating peptide modification rates to control their functions. The modification rates were easily determined from high-performance liquid chromatography chromatograms. Additionally, the gene carrier size remained constant even when the mitochondrial targeting peptide modification rate was altered. Using this gene carrier, we can quantitatively investigate the relationships between various peptide modifications and transfection efficiency and optimize the gene carrier conditions for mitochondrial transfection.
Detail
Revisiting the Synthesis of Cellulose Acrylate and Its Modification via Michael Addition Reactions
Frontiers in Materials ( IF 3.2 ) Pub Date: 2023-07-25 , DOI: 10.1021/acs.biomac.3c00436
The synthesis of cellulose acrylate from cellulose with acryloyl chloride has been problematic due to unexpected gelation of the reaction mixture, but we discovered that the use of bulky amines was crucial for the reproducibility of the synthesis of cellulose acrylate. The solubility of the obtained cellulose acrylate depended on the reaction conditions due to the possible cross-linking oxa-Michael reaction between a remaining hydroxy group and the introduced acrylate group. The synthesized cellulose acrylate worked as a useful precursor of chemically modified cellulose materials because it reacted with various functionalized nucleophiles such as secondary amines and thiols as a Michael donor. This method was applied to the synthesis of N-methyl-d-glucamine-modified cellulose that works as an adsorbent for the removal of B(OH)3 in water.
Detail
Dynamic PEG–PLA/Hydroxyurethane Networks Based on Imine Bonds as Reprocessable Elastomeric Biomaterials
Frontiers in Materials ( IF 3.2 ) Pub Date: 2023-07-17 , DOI: 10.1021/acs.biomac.3c00229
The development of dynamic covalent chemistry opens the way to the design of materials able to be reprocessed by an internal exchange reaction under thermal stimulus. Imine exchange differs from other exchange reactions by its relatively low temperature of activation. In this study, amine-functionalized star-shaped PEG–PLA and an aldehyde-functionalized hydroxyurethane modifier were combined to produce PEG–PLA/hydroxyurethane networks incorporating imine bonds. The thermal and mechanical properties of these new materials were evaluated as a function of the initial ratio of amine/aldehyde used during synthesis. Rheological analyses highlighted the dynamic behavior of these vitrimers at moderate temperature (60–85 °C) and provided the flow activation energies. Additionally, the reprocessability of these PEG–PLA/hydroxyurethane vitrimers was assessed by comparing the material properties before reshaping and after three reprocessing cycles (1 ton, 1 h, 70 °C). Hence, these materials can easily be designed to satisfy a specific medical application without properties loss. This work opens the way to the development of a new generation of dynamic materials combining degradable PEG–PLA copolymers and hydroxyurethane modifiers, which could find applications in the shape of medical devices on-demand under mild conditions.
Detail
Deoxyribonucleic Acid-Based Polyvalent Ligand–Receptor Binding for Engineering the Cell Surface with Nanoparticles
Frontiers in Materials ( IF 3.2 ) Pub Date: 2023-06-08 , DOI: 10.1021/acs.biomac.3c00264
Tethering nanoparticles (NPs) onto the cell surface is critical to cellular hitchhiking applications, such as targeted NP delivery and enhanced cell therapy. While numerous methods have been developed to achieve NP attachment onto the cell membrane, they often face limitations such as the use of complicated cell surface modifications or low-efficiency NP attachment. The purpose of this work was to explore a DNA-based synthetic ligand–receptor pair for NP attachment to the surface of live cells. Polyvalent ligand mimics were used to functionalize NPs, while the cell membrane was functionalized with DNA-based cell receptor mimics. Base pair-directed polyvalent hybridization allowed the NPs to bind to the cells quickly and efficiently. Notably, the process of attaching NPs to cells did not require sophisticated chemical conjugation on the cell membrane or involve any cytotoxic cationic polymers. Therefore, DNA-based polyvalent ligand–receptor binding is promising to various applications ranging from cell surface engineering to NP delivery.
Detail
Dopamine-Conjugated Bovine Serum Albumin Nanoparticles Containing pH-Responsive Catechol-V(III) Coordination for In Vitro and In Vivo Drug Delivery
Frontiers in Materials ( IF 3.2 ) Pub Date: 2023-07-14 , DOI: 10.1021/acs.biomac.3c00363
V(III) instead of commonly used Fe(III) provided a rich tris-catechol-metal coordination at pH 7.4, which is important for slow drug release at physiological pH. Bovine serum albumin (BSA) functionalized with catechol-containing dopamine (D) and cross-linked using tris-catechol-V(III) coordination yielded pH-responsive compact D-BSA NPs (253 nm). However, conversion to bis- and/or mono-catechol-V(III) complexes in an acidic medium resulted in degradation of NPs and rapid release of doxorubicin (DOX). It was shown that D-BSA NPs entered cancerous MCF-7 cells (66%) more efficiently than non-cancerous HEK293T (33%) in 3 h. Also, DOX-loaded NPs reduced cell viability of MCF-7 by 75% and induced apoptosis in a majority of cells after 24 h. Biodegradability and lack of hemolytic activity were shown in vitro, whereas a lack of toxicity was shown in histological sections of zebrafish. Furthermore, 30% of circulating tumor cells in vasculature in 24 h were killed by DOX-loaded NPs shown with the zebrafish CTC xenograft model.
Detail
Triggering Degradation of Cellulose Acetate by Embedded Enzymes: Accelerated Enzymatic Degradation and Biodegradation under Simulated Composting Conditions
Frontiers in Materials ( IF 3.2 ) Pub Date: 2023-06-22 , DOI: 10.1021/acs.biomac.3c00337
A green strategy that significantly accelerates the biodegradation rate of cellulose acetate (CA) by triggering deacetylation was demonstrated. Lipase isolated from Candida rugosa was immobilized on CA particles (immobilized lipase (IL)) by a physical entrapment method and further incorporated in CA films. After 40 days of aging in contact with external enzymes (lipase and cellulase), the number-average molecular weight (Mn) of CA/IL 5% decreased by 88%, while the Mn of CA only exhibited a 48% reduction. Fourier transform infrared and nuclear magnetic resonance spectroscopy of CA/IL 5% indicated significant deacetylation, which was further supported by the decrease of the water contact angle from 59 to 16°. These drastic changes were not observed for CA. Similar differences in the degradation rate were observed during aging under simulated composting conditions. After 180 days of simulated composting, traces of CA/IL 5% were barely observable, while large pieces of CA still remained. This could open the door to modified lignocellulose materials with retained biodegradability, also reducing the requirements for the degradation environment as the process is initiated from inside of the material.
Detail
Establishing Fluorine-Containing Amino Acids as an Orthogonal Tool in Coiled Coil Assembly
Frontiers in Materials ( IF 3.2 ) Pub Date: 2023-06-28 , DOI: 10.1021/acs.biomac.3c00427
The α-helical coiled coil (CC) is one of the best-characterized folding motifs in the protein world. In this context, fluorinated amino acids have been shown to be capable of tuning the properties of CC assemblies, and especially fluorinated derivatives of aliphatic amino acids can significantly increase the stability of this folding motif when placed in the hydrophobic a and d positions. However, it has not been shown yet whether fluorinated amino acids, by means of rational design, can be used as an orthogonal tool to control CC assembly processes. In the current work, we approached this question by creating a combinatorial peptide library based on a VPE/VPK heteromeric CC system previously established and characterized in our group. This CC model allowed us to screen fluorinated amino acids for interaction with different potential binding partners in position a of the VPE/VPK model with a particular emphasis on studying the impact of stereochemistry within the side chain of α-branched aliphatic fluorinated amino acids on CC properties such as oligomerization state, thermodynamic stability, and orientation. 28 combinations of library members were characterized regarding structure, oligomerization, and thermal stability utilizing circular dichroism, size exclusion chromatography, and Förster resonance energy transfer measurements. This detailed approach showed that the stability and oligomerization state of the motif were not only dependent on the steric demand and the fluorination of corresponding amino acids but also on the stereochemistry within the side chain. The results were applied for a rational design of the fluorine-driven orthogonal assembly, and we could show that CC dimer formation occurred based on specific interactions between fluorinated amino acids. These results demonstrate the potential of fluorinated amino acids as an orthogonal tool besides classical electrostatic and hydrophobic interactions for the fine-tuning and direction of peptide–peptide interactions. Furthermore, within the space of fluorinated amino acids, we could demonstrate the specificity of interactions between differently fluorinated side chains.
Detail
Nanocellulose Reinforced Hyaluronan-Based Bioinks
Frontiers in Materials ( IF 3.2 ) Pub Date: 2023-06-21 , DOI: 10.1021/acs.biomac.3c00168
Bioprinting of hydrogel-based bioinks can allow for the fabrication of elaborate, cell-laden 3D structures. In addition to providing an adequate extracellular matrix mimetic environment and high cell viability, the hydrogels must offer facile extrusion through the printing nozzle and retain the shape of the printed structure. We demonstrate a strategy to incorporate cellulose oxalate nanofibrils in hyaluronan-based hydrogels to generate shear thinning bioinks that allowed for printing of free-standing multilayer structures, covalently cross-linked after bioprinting, yielding long-term stability. The storage modulus of the hydrogels was tunable between 0.5 and 1.5 kPa. The nanocellulose containing hydrogels showed good biocompatibility, with viability of primary human dermal fibroblasts above 80% at day 7 after seeding. The cells were also shown to tolerate the printing process well, with viability above 80% 24 h after printing. We anticipate that this hydrogel system can find broad use as a bioink to produce complex geometries that can support cell growth.
Detail
Spatial Control of Receptor Dimerization Using Programmable DNA Nanobridge
Frontiers in Materials ( IF 3.2 ) Pub Date: 2023-06-15 , DOI: 10.1021/acs.biomac.3c00283
Receptor dimerization is an essential mechanism for the activation of most receptor tyrosine kinases by ligands. Thus, regulating the nanoscale spatial distribution of cell surface receptors is significant for studying both intracellular signaling pathways and cellular behavior. However, there are currently very limited methods for exploring the effects of modulating the spatial distribution of receptors on their function by using simple tools. Herein, we developed an aptamer-based double-stranded DNA bridge acting as “DNA nanobridge”, which regulates receptor dimerization by changing the number of bases. On this basis, we confirmed that the different nanoscale arrangements of the receptor can influence receptor function and its downstream signals. Among them, the effect gradually changed from helping to activate to inhibiting as the length of DNA nanobridge increased. Hence, it can not only effectively inhibit receptor function and thus affect cellular behavior but also serve as a fine-tuning tool to get the desired signal activity. Our strategy is promising to provide insight into the action of receptors in cell biology from the perspective of spatial distribution.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.90 0 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://www.frontiersin.org/people/login?returnUrl=https%3a%2f%2fwww.frontiersin.org%2fsubmission%2fSubmissionHome.aspx%3fdomainId%3d3%26fieldId%3d46%26specialtyId%3d0%26entityType%3d1%26entityId%3d608